3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride
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Overview
Description
3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a carbonitrile group, and a methylamino propyl side chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carbonitrile Group: The carbonitrile group is typically introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.
Attachment of the Methylamino Propyl Side Chain: This step involves the alkylation of the benzofuran ring with a methylamino propyl halide under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate the desired reactions.
Use of Catalysts: Employing catalysts to increase reaction rates and improve yield.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3,3-dimethyl-1-butanol: A structural analog with different functional groups.
1-ethyl-3-(3-dimethylamino propyl)carbodiimide hydrochloride: Shares the dimethylamino propyl group but differs in other structural aspects.
Uniqueness
3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride is unique due to its combination of a benzofuran ring, carbonitrile group, and methylamino propyl side chain, which confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
22048-60-8 |
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Molecular Formula |
C15H21ClN2O |
Molecular Weight |
280.79 g/mol |
IUPAC Name |
3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH/c1-14(2)12-7-4-5-8-13(12)15(11-16,18-14)9-6-10-17-3;/h4-5,7-8,17H,6,9-10H2,1-3H3;1H |
InChI Key |
XJRHFWUNXDGVNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(O1)(CCCNC)C#N)C.Cl |
Origin of Product |
United States |
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